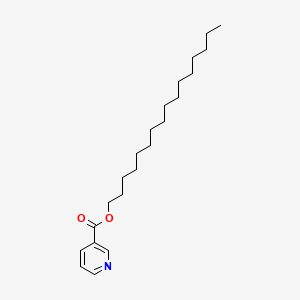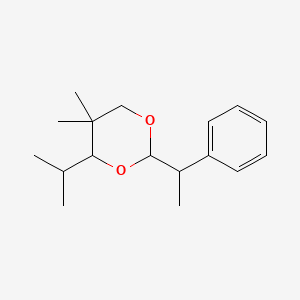
4-Isopropyl-5,5-dimethyl-2-(1-phenylethyl)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-5,5-dimethyl-2-(1-phenylethyl)-1,3-dioxane is an organic compound belonging to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by its unique structural features, including isopropyl, dimethyl, and phenylethyl groups attached to the dioxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-5,5-dimethyl-2-(1-phenylethyl)-1,3-dioxane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 60-100°C)
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Solvents like toluene or dichloromethane to facilitate the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-5,5-dimethyl-2-(1-phenylethyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of halogenated derivatives
Scientific Research Applications
4-Isopropyl-5,5-dimethyl-2-(1-phenylethyl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Isopropyl-5,5-dimethyl-2-(1-phenylethyl)-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Isopropyl-5,5-dimethyl-1,3-dioxane: Lacks the phenylethyl group, leading to different chemical properties and reactivity.
5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane: Lacks the isopropyl group, affecting its steric and electronic characteristics.
Uniqueness
4-Isopropyl-5,5-dimethyl-2-(1-phenylethyl)-1,3-dioxane is unique due to the presence of all three substituents (isopropyl, dimethyl, and phenylethyl) on the dioxane ring. This combination of groups imparts specific chemical and physical properties, making it distinct from other dioxane derivatives.
Properties
CAS No. |
84912-19-6 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
5,5-dimethyl-2-(1-phenylethyl)-4-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C17H26O2/c1-12(2)15-17(4,5)11-18-16(19-15)13(3)14-9-7-6-8-10-14/h6-10,12-13,15-16H,11H2,1-5H3 |
InChI Key |
CPWDBSWFAGSNKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(COC(O1)C(C)C2=CC=CC=C2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


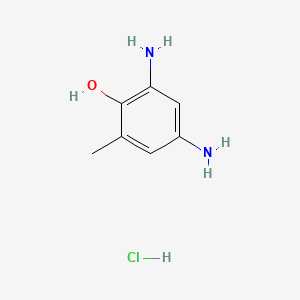
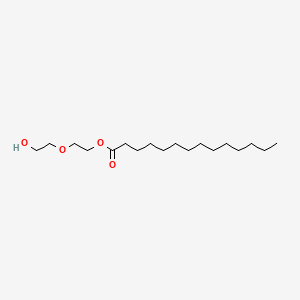
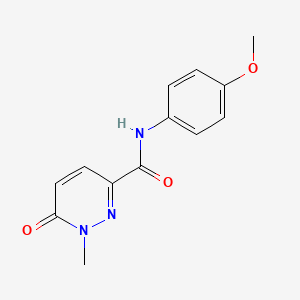
![2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid](/img/structure/B13785964.png)
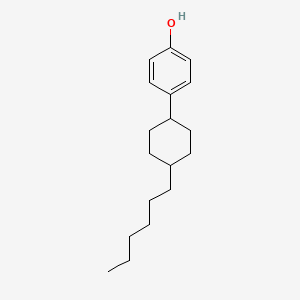

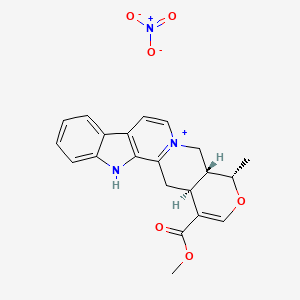
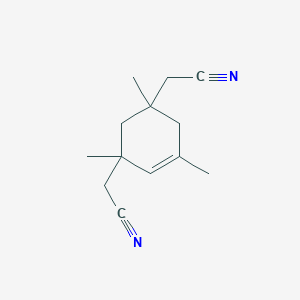

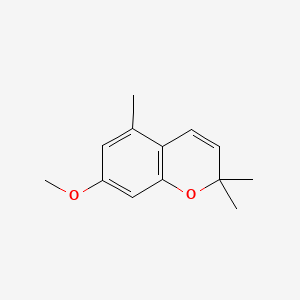
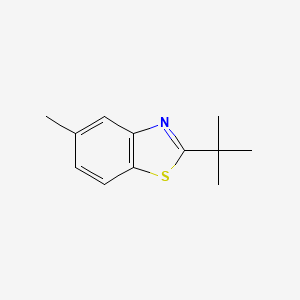
![4-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester](/img/structure/B13786023.png)

